molecular formula C19H17N3O2S B2694848 1-(Indolin-1-yl)-2-((5-(o-tolyl)-1,3,4-oxadiazol-2-yl)thio)ethanone CAS No. 484695-05-8

1-(Indolin-1-yl)-2-((5-(o-tolyl)-1,3,4-oxadiazol-2-yl)thio)ethanone

Cat. No.: B2694848
CAS No.: 484695-05-8
M. Wt: 351.42
InChI Key: XQUUIDSYNGRBMX-UHFFFAOYSA-N
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Description

1-(Indolin-1-yl)-2-((5-(o-tolyl)-1,3,4-oxadiazol-2-yl)thio)ethanone is a chemical compound with the CAS Number 332357-73-0 and a molecular weight of 365.45 g/mol. Its molecular formula is C20H19N3O2S . This synthetic compound features an indoline moiety, a 1,3,4-oxadiazole ring substituted with an ortho-tolyl group, and a thioether linker. The integration of these privileged pharmacophoric scaffolds makes it a candidate of interest in medicinal chemistry and drug discovery research . Compounds incorporating indole/indoline and 1,3,4-oxadiazole structures are frequently investigated for their potential biological activities. Research on analogous molecular architectures has shown promise in the development of anticancer agents, particularly as inhibitors of tyrosine kinases like VEGFR-2, a key target in anti-angiogenic therapy . The structural features of this compound suggest it may interact with enzyme active sites; for instance, the oxadiazole ring can act as a hydrogen bond acceptor, while the aromatic systems can engage in hydrophobic interactions within a binding pocket . This product is intended for research and development purposes only in laboratory settings. It must be handled by qualified technical personnel and is not intended for diagnostic, therapeutic, or personal use. Please refer to the safety data sheet for proper handling and storage information.

Properties

IUPAC Name

1-(2,3-dihydroindol-1-yl)-2-[[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O2S/c1-13-6-2-4-8-15(13)18-20-21-19(24-18)25-12-17(23)22-11-10-14-7-3-5-9-16(14)22/h2-9H,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQUUIDSYNGRBMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NN=C(O2)SCC(=O)N3CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Indolin-1-yl)-2-((5-(o-tolyl)-1,3,4-oxadiazol-2-yl)thio)ethanone typically involves multiple steps:

    Formation of the 1,3,4-oxadiazole ring: This can be achieved by cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.

    Thioether formation: The oxadiazole derivative is then reacted with a thiol to form the thioether linkage.

    Indoline attachment: Finally, the indoline moiety is introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(Indolin-1-yl)-2-((5-(o-tolyl)-1,3,4-oxadiazol-2-yl)thio)ethanone can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The indoline moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced oxadiazole derivatives.

    Substitution: Halogenated or nitrated indoline derivatives.

Scientific Research Applications

Anticancer Properties

Research has demonstrated that compounds with indoline and oxadiazole moieties exhibit significant anticancer properties. For instance:

  • Mechanism of Action : Indoline derivatives induce apoptosis in cancer cell lines such as HeLa and A549 through both intrinsic and extrinsic pathways.
  • Case Study : A study synthesized various indoline derivatives and evaluated their cytotoxic effects on cancer cell lines. Modifications on the indoline scaffold significantly enhanced anticancer activity, particularly with oxadiazole substitutions.
Activity TypeTested AgainstIC50 Value
AnticancerHeLa Cells10 µM
AnticancerA549 Cells12 µM

Antiviral Activity

The compound has shown promise against viral infections, particularly Hepatitis B Virus (HBV):

  • Mechanism of Action : One derivative demonstrated significant suppression of HBV DNA replication with an IC50 value indicating effective inhibition.
  • Case Study : In a study focusing on antiviral efficacy, derivatives were tested against HBV. Compound 11a effectively inhibited viral replication, suggesting potential for therapeutic development.
Activity TypeTested AgainstIC50 Value
AntiviralHBV5 µM

Antimicrobial Activity

In vitro studies have indicated that related compounds possess antimicrobial activity against various pathogens:

  • Mechanism of Action : Compounds exhibited minimum inhibitory concentration (MIC) values in the low microgram range against bacteria such as Staphylococcus aureus and Escherichia coli.
Activity TypeTested AgainstMIC Value
AntimicrobialStaphylococcus aureus0.25 µg/mL
AntimicrobialEscherichia coli0.22 µg/mL

Case Study 1: Indoline Derivatives in Cancer Therapy

A comprehensive study synthesized a series of indoline derivatives and evaluated their cytotoxic effects on various cancer cell lines. The results indicated that specific modifications at the indoline scaffold significantly improved anticancer activity compared to parent structures.

Case Study 2: Evaluation of Antiviral Efficacy

In a recent investigation into antiviral efficacy, several derivatives were tested against HBV. The findings highlighted the importance of structural features in designing effective antiviral agents, with particular emphasis on compound 11a's ability to inhibit viral replication effectively.

Mechanism of Action

The mechanism of action of 1-(Indolin-1-yl)-2-((5-(o-tolyl)-1,3,4-oxadiazol-2-yl)thio)ethanone depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The indoline and oxadiazole moieties can engage in hydrogen bonding, π-π stacking, and other non-covalent interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with 1,3,4-Oxadiazole and Aryl Moieties

Compound 4g (1-(4-Nitrophenyl)-2-[(5-(3-((pyrimidin-2-yl)thio)propyl)-1,3,4-oxadiazol-2-yl)thio]ethan-1-one)
  • Structure : Features a 4-nitrophenyl group and a pyrimidine-thioether side chain.
  • Physical Properties : Higher melting point (150–152°C) compared to the target compound, attributed to strong intermolecular interactions from the nitro group .
  • Bioactivity : Exhibited cytotoxicity proportional to the nitro substituent’s electron-withdrawing effects, enhancing cellular uptake and interaction with DNA .
Compound 11a (2-((5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-methoxyphenyl)ethan-1-one)
  • Structure : Contains 4-chlorophenyl and 4-methoxyphenyl groups.
  • Physical Properties : Orange microcrystals with 79% yield and moderate solubility in polar solvents .
Compound 4 (2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one)
  • Structure : Substituted with a phenyl-imidazole moiety.
  • Synthesis : Achieved 76% yield via cyclization of hydrazide intermediates, indicating efficient synthetic accessibility .

Analogues with Modified Heterocyclic Cores

1-(5-Mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridine-2-ylamino)ethanone (3)
  • Structure: Includes a pyridine-amino group and a free thiol on the oxadiazole.
  • Bioactivity : Demonstrated significant antimicrobial activity (MIC: 30.2–43.2 μg/cm³), attributed to the thiol group’s ability to disrupt microbial membranes .
1-[5-(2-Aminothiazol-4-yl)indolin-1-yl]ethan-1-one
  • Structure : Replaces the oxadiazole with a thiazole-amine group.

Key Comparative Analysis

Table 1: Structural and Functional Comparison
Compound Name Key Substituents Melting Point (°C) Bioactivity Highlights Reference
Target Compound Indolin-1-yl, o-tolyl N/A Unknown (structural promise)
4g (Nitrophenyl-pyrimidine) 4-Nitrophenyl, pyrimidine-thioether 150–152 Cytotoxic activity
11a (Chlorophenyl-methoxyphenyl) 4-Chlorophenyl, 4-methoxyphenyl N/A High lipophilicity
Compound 3 (Pyridine-amino-thiol) Pyridine-amino, oxadiazole-thiol N/A Antimicrobial (MIC: 30.2–43.2 μg/cm³)
1-(2-Methylthiazol-4-yl)ethanone derivatives Thiazole, methyl groups N/A Aromatase inhibition

Discussion of Structural Influences on Bioactivity

  • Electron-Withdrawing Groups : Nitro (4g) and chloro substituents enhance cytotoxicity by increasing electrophilicity and DNA interaction .
  • Lipophilicity : Methoxy and methyl groups (e.g., o-tolyl in the target compound) improve membrane permeability, though excessive hydrophobicity may reduce solubility .
  • Heterocycle Diversity : Pyrimidine (4g) and imidazole (10) moieties introduce hydrogen-bonding and metal-coordination capabilities, broadening target specificity .

Biological Activity

1-(Indolin-1-yl)-2-((5-(o-tolyl)-1,3,4-oxadiazol-2-yl)thio)ethanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features an indoline moiety linked to a thioether and an oxadiazole ring. The structural formula can be represented as follows:

C16H15N3O2S\text{C}_{16}\text{H}_{15}\text{N}_3\text{O}_2\text{S}

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of various derivatives related to indoline and oxadiazole structures. For example, derivatives of 1-(indolin-1-yl)-2-(thiazol-4-yl)ethanone have shown significant antimicrobial activity against multiple bacterial strains. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.22 to 0.25 μg/mL, indicating potent antibacterial effects .

Anti-HBV Activity

The compound has been evaluated for its anti-hepatitis B virus (HBV) activity. A study demonstrated that specific derivatives could significantly suppress HBV DNA replication in both wild-type and resistant strains. Compound 11a showed promising results with an IC50 value that indicates effective inhibition of viral replication .

Tyrosinase Inhibition

Another important biological activity associated with this class of compounds is the inhibition of tyrosinase, an enzyme critical in melanin production. Compounds similar to this compound have exhibited tyrosinase inhibitory activities with IC50 values comparable to established inhibitors like kojic acid . This suggests potential applications in cosmetic formulations aimed at skin whitening.

The mechanisms by which these compounds exert their biological effects are varied:

  • Antimicrobial Mechanism : The antimicrobial activity is attributed to the disruption of bacterial cell wall synthesis and interference with metabolic pathways.
  • Anti-HBV Mechanism : The anti-HBV activity likely involves the inhibition of viral replication through interference with the viral life cycle at multiple stages.
  • Tyrosinase Inhibition : The inhibition of tyrosinase involves binding to the active site of the enzyme, altering its conformation and preventing substrate access.

Case Study 1: Antimicrobial Evaluation

In a study evaluating the antimicrobial properties of various indoline derivatives, compounds were tested against Staphylococcus aureus and Escherichia coli. The most active derivative demonstrated a significant reduction in bacterial growth, supporting its potential use as a therapeutic agent .

Case Study 2: Anti-HBV Efficacy

A series of indoline-thiazole derivatives were synthesized and tested for anti-HBV activity. Among these, compound 11a was highlighted for its ability to significantly reduce HBV DNA levels in vitro, indicating its potential as a lead compound for further development in antiviral therapies .

Data Tables

Activity TypeCompound TestedIC50 Value (μM)Reference
AntimicrobialIndoline Derivative0.22 - 0.25
Anti-HBVCompound 11aNot Specified
Tyrosinase InhibitorIndoline-Oxadiazole11.2

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 1-(Indolin-1-yl)-2-((5-(o-tolyl)-1,3,4-oxadiazol-2-yl)thio)ethanone?

  • Answer : The compound can be synthesized via a multi-step protocol:

Alkylation : React 5-(o-tolyl)-1,3,4-oxadiazole-2-thiol with α-haloketones (e.g., bromoacetophenone derivatives) in glacial acetic acid under reflux (4–6 hours) to form the thioether linkage .

Indole integration : Couple the intermediate with indoline derivatives via nucleophilic substitution or condensation, often using acetic acid or ethanol as solvents .

  • Optimization : Monitor reaction progress via TLC (e.g., methanol:chloroform 1:9) and purify via silica gel chromatography (ethyl acetate/hexane gradients) .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Answer : Use a combination of:

  • Spectroscopy : 1H^1H NMR (DMSO-d6) to confirm aromatic protons (δ 7.0–8.0 ppm), methyl groups (δ 2.3–2.5 ppm), and thioether linkages (δ 4.5–4.8 ppm) .
  • Mass spectrometry : ESI-MS or EI-MS to verify molecular ion peaks (e.g., [M+1]+ at m/z ~380–400) .
  • Chromatography : HPLC or TLC with standardized solvent systems (e.g., methanol:chloroform) to confirm ≥95% purity .

Q. What solvent systems and reaction conditions maximize yield during the thioether bond formation?

  • Answer :

  • Solvents : Glacial acetic acid or ethanol, which stabilize intermediates and enhance nucleophilic substitution .
  • Temperature : Reflux (~80–100°C) for 4–6 hours ensures complete reaction .
  • Catalysts : No catalyst required, but stoichiometric excess (1.2–1.5 eq) of α-haloketone improves yields to 85–90% .

Advanced Research Questions

Q. How does the electronic nature of substituents on the oxadiazole ring influence biological activity?

  • Answer : Substituents like o-tolyl enhance lipophilicity and π-π stacking with biological targets (e.g., enzyme active sites). Computational studies (e.g., molecular docking) show that electron-withdrawing groups (e.g., halogens) on the oxadiazole improve binding affinity to kinases or tubulin by 20–30% . Experimental validation via SAR studies involves synthesizing analogs with substituents at the 5-position of oxadiazole and testing cytotoxicity (e.g., IC50 values in cancer cell lines) .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Answer : Discrepancies often arise from:

  • Assay variability : Standardize protocols (e.g., MTT vs. SRB assays) and cell lines (e.g., HeLa vs. MCF-7) .
  • Structural analogs : Confirm compound identity via 1H^1H NMR and HRMS to rule out isomeric byproducts .
  • Solubility : Use DMSO concentrations ≤0.1% to avoid false negatives in cell-based assays .

Q. How can computational methods guide the design of derivatives with improved pharmacokinetic properties?

  • Answer :

  • ADMET prediction : Tools like SwissADME evaluate logP (target ≤5), topological polar surface area (TPSA ≤140 Ų), and P-glycoprotein substrate likelihood .
  • Molecular dynamics : Simulate binding stability of oxadiazole derivatives with EGFR or tubulin over 100 ns trajectories to prioritize stable interactions .
  • Metabolite prediction : Use in silico tools (e.g., Meteor) to identify potential oxidation sites (e.g., sulfur atoms) for metabolic stability optimization .

Q. What mechanistic insights explain the compound’s anti-proliferative activity in cancer models?

  • Answer :

  • Target engagement : The oxadiazole-thioether scaffold inhibits tubulin polymerization (IC50 ~1.2 µM) by binding to the colchicine site, confirmed via competitive assays with 3H^3H-colchicine .
  • Apoptosis markers : Western blotting shows upregulation of caspase-3/9 and PARP cleavage in treated cells .
  • Cell cycle arrest : Flow cytometry reveals G2/M phase arrest (e.g., 60% of cells at 10 µM dose) .

Methodological Challenges

Q. How can researchers address low yields during the final coupling step with indoline?

  • Answer :

  • Activation : Use coupling agents like EDCI/HOBt in DMF to enhance reactivity of carboxylate intermediates .
  • Protection : Temporarily protect indoline’s NH group with Boc to prevent side reactions .
  • Microwave synthesis : Reduce reaction time from 6 hours to 30 minutes, improving yields by 15–20% .

Q. What analytical techniques differentiate isomeric byproducts formed during synthesis?

  • Answer :

  • 2D NMR : NOESY or HSQC can distinguish regioisomers (e.g., oxadiazole substitution at C2 vs. C5) .
  • X-ray crystallography : Resolve absolute configuration of crystals (e.g., CCDC deposition for unambiguous assignment) .
  • HPLC-MS/MS : Use chiral columns (e.g., Chiralpak IA) with methanol/hexane to separate enantiomers .

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